6-(2-Aminopropyl)indole, (R)-
CAS No.: 1336260-41-3
Cat. No.: VC17036344
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1336260-41-3 |
---|---|
Molecular Formula | C11H14N2 |
Molecular Weight | 174.24 g/mol |
IUPAC Name | (2R)-1-(1H-indol-6-yl)propan-2-amine |
Standard InChI | InChI=1S/C11H14N2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8,13H,6,12H2,1H3/t8-/m1/s1 |
Standard InChI Key | QCFIFKAOUKPFPU-MRVPVSSYSA-N |
Isomeric SMILES | C[C@H](CC1=CC2=C(C=C1)C=CN2)N |
Canonical SMILES | CC(CC1=CC2=C(C=C1)C=CN2)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
6-(2-Aminopropyl)indole, (R)-, with the molecular formula , has a molecular weight of 174.24 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name is (2R)-1-(1H-indol-6-yl)propan-2-amine, reflecting the stereochemistry at the asymmetric carbon . The compound’s structure (Fig. 1) features an indole ring system substituted at position 6, with a 2-aminopropyl side chain adopting the (R)-configuration.
Table 1: Key Identifiers and Properties
The compound’s moderate lipophilicity () and polar surface area suggest potential blood-brain barrier permeability, a trait common to psychoactive substances .
Stereochemical Considerations
As an enantiomer, the (R)-configuration distinguishes it from its (S)-counterpart. Enantiomeric differences often dictate pharmacological activity; for example, the (S)-(+)-enantiomer of AMT exhibits heightened stimulant effects compared to the (R)-form . While analogous data for 6-(2-Aminopropyl)indole remain unpublished, its stereochemistry likely influences receptor binding and metabolic pathways.
Synthesis and Isomerism
Positional Isomers in the Tryptamine Family
The 2-aminopropylindole group exhibits six positional isomers, differing in side-chain attachment points on the indole ring. Among these, 3-(2-aminopropyl)indole (AMT) and 5-(2-aminopropyl)indole (5-IT) have been more extensively studied . 6-(2-Aminopropyl)indole (6-IT) shares structural homology but diverges in pharmacological behavior due to its substitution pattern.
Pharmacological Profile
Monoamine Oxidase Inhibition
A seminal study by Cerletti et al. (1968) evaluated MAO inhibition across several 2-aminopropylindole isomers. Using guinea pig liver homogenates, 6-IT demonstrated potent MAO inhibition (), surpassing 5-IT () and AMT () . This suggests that the 6-positional isomer exhibits enhanced enzyme affinity, potentially due to optimized steric interactions.
Table 2: MAO Inhibition by Selected Isomers
Compound | IC (M) | Relative Potency |
---|---|---|
6-(2-Aminopropyl)indole | 4.6 | 1.0 (Reference) |
5-(2-Aminopropyl)indole | 22.0 | 0.21 |
AMT | 58.0 | 0.08 |
Selectivity and Mechanism
In vitro assays using recombinant human MAO isoforms revealed that racemic 5-IT is a selective MAO-A inhibitor () . While analogous data for 6-IT are lacking, its structural similarity implies comparable selectivity. MAO-A inhibition elevates synaptic monoamines (e.g., serotonin, norepinephrine), potentially conferring stimulant or antidepressant effects.
Research Implications and Future Directions
Stereochemical Studies
Synthesis and testing of both (R)- and (S)-enantiomers are critical to delineate configuration-activity relationships. Prior work on AMT highlights stark enantiomeric differences in potency and toxicity .
Analytical Challenges
Differentiating 6-IT from its isomers in forensic or biological samples requires advanced chromatographic techniques. Nuclear magnetic resonance (NMR) and chiral stationary phases may aid resolution.
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